Alflutinib

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alflutinib tiene aplicaciones significativas en la investigación científica, particularmente en el campo de la oncología. Se utiliza para estudiar el tratamiento del CPNPC con mutaciones EGFR. Los ensayos clínicos han demostrado su eficacia en pacientes con CPNPC avanzado, mostrando resultados prometedores en términos de seguridad, tolerabilidad y farmacocinética . Además, su función como inductor de CYP3A4 lo hace valioso para estudiar interacciones fármaco-fármaco e inducción enzimática .

Mecanismo De Acción

Alflutinib ejerce sus efectos inhibiendo la actividad de la tirosina quinasa EGFR, que participa en las vías de señalización que regulan la proliferación y supervivencia celular. Al atacar tanto las mutaciones de sensibilización a EGFR como las resistentes a T790M, this compound bloquea eficazmente las vías de señalización, lo que lleva a la inhibición del crecimiento tumoral y la progresión .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Alflutinib is metabolized mainly by the enzyme CYP3A4, which catalyzes the formation of its active metabolite AST5902 . This compound does not inhibit CYP isozymes but can induce CYP3A4 in human hepatocytes .

Cellular Effects

This compound inhibits both EGFR-sensitive mutations and T790M mutations . This inhibition of EGFR leads to a decrease in cellular proliferation and an increase in apoptosis, thereby reducing the growth of cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and downstream signaling pathways . This results in a decrease in cellular proliferation and an increase in apoptosis .

Temporal Effects in Laboratory Settings

This compound exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

Dosage Effects in Animal Models

It is known that this compound exhibits a dose-dependent increase in the apparent clearance .

Metabolic Pathways

This compound is primarily metabolized by CYP3A4 to form its active metabolite AST5902 . This metabolite also contributes to the in vivo pharmacological activity of this compound .

Transport and Distribution

It is known that this compound is primarily metabolized in the liver .

Subcellular Localization

As a small molecule inhibitor, this compound is likely to be distributed throughout the cell where it can interact with its target, EGFR .

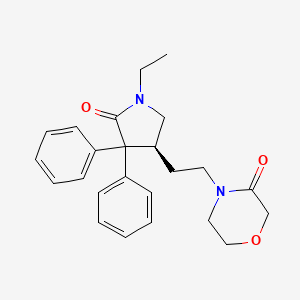

Métodos De Preparación

La síntesis de Alflutinib implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Uno de los pasos clave incluye la reacción de ALFT-012 con cloruro de acriloilo en presencia de trietilamina (TEA) y diclorometano (DCM), lo que lleva a la formación de this compound . Los métodos de producción industrial generalmente implican la optimización de estas condiciones de reacción para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Alflutinib experimenta varias reacciones químicas, principalmente involucrando su metabolismo por enzimas del citocromo P450, particularmente CYP3A4. Este metabolismo conduce a la formación de su principal metabolito, AST5902 . El compuesto no inhibe las isoenzimas CYP pero puede inducir CYP3A4 en hepatocitos humanos . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen microsomas hepáticos e inductores específicos como la rifampicina .

Comparación Con Compuestos Similares

Alflutinib se compara a menudo con otros inhibidores de EGFR como osimertinib. Ambos compuestos se dirigen a las mutaciones de EGFR, pero this compound ha mostrado un mejor perfil de seguridad y tolerabilidad en estudios preclínicos . Además, el metabolito de this compound, AST5902, exhibe una actividad antitumoral similar, lo que mejora aún más su potencial terapéutico . Otros compuestos similares incluyen erlotinib, gefitinib y afatinib, cada uno con propiedades y aplicaciones únicas en la terapia del cáncer .

Propiedades

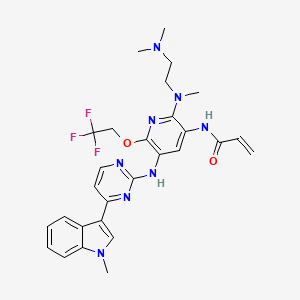

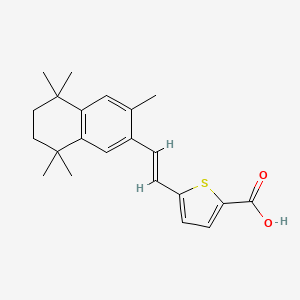

IUPAC Name |

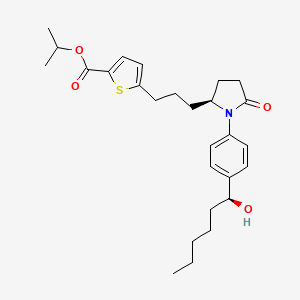

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOONMJXNWOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869057-83-9 | |

| Record name | Aflutinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alflutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FURMONERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

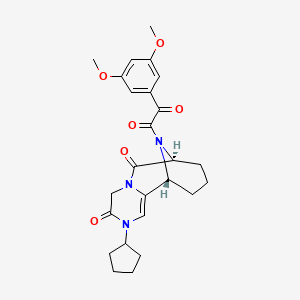

![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)

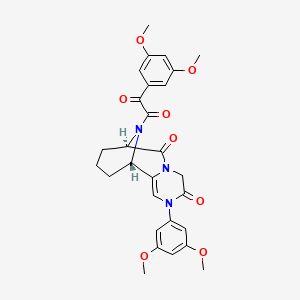

![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)